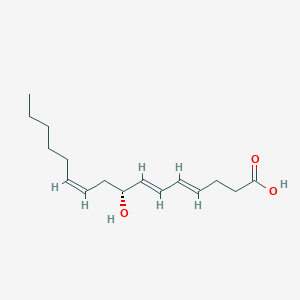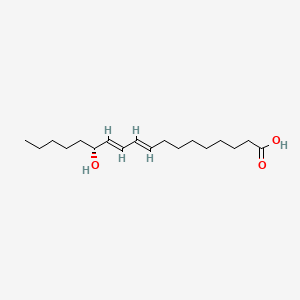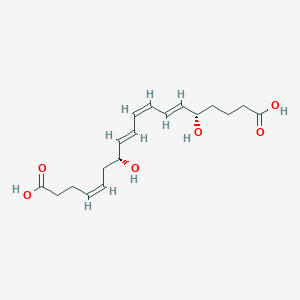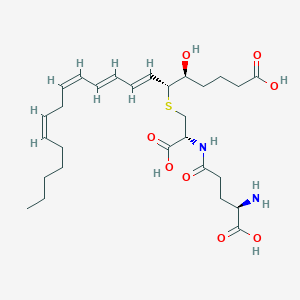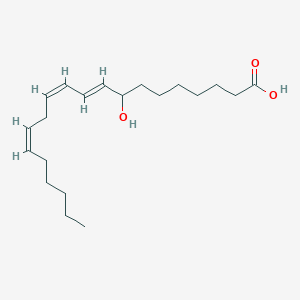
8-HETrE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid, commonly known as 8-HETrE, is a metabolite of the omega-6 fatty acid gamma-linolenic acid. It is formed through the action of the enzyme 5-lipoxygenase on dihomo-gamma-linolenic acid. This compound plays a significant role in lipid metabolism and has been studied for its various biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid is synthesized from gamma-linolenic acid through the action of the enzyme 5-lipoxygenase. The intermediate in this process is dihomo-gamma-linolenic acid. The reaction typically occurs in biological systems, such as in rabbit neutrophils .
Industrial Production Methods
it can be obtained through the enzymatic conversion of gamma-linolenic acid using purified 5-lipoxygenase in a controlled laboratory environment .
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides.
Reduction: Reduction reactions can convert hydroperoxides back to hydroxyl groups.
Substitution: This compound can participate in substitution reactions, particularly involving its hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroperoxides, hydroxyl derivatives, and substituted eicosatrienoic acids .
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid has several scientific research applications:
Chemistry: It is used to study lipid metabolism and the role of lipoxygenases in biochemical pathways.
Biology: Researchers investigate its role in cellular signaling and its effects on cell proliferation and differentiation.
Medicine: It is studied for its potential therapeutic effects in conditions like obesity and metabolic disorders.
Industry: While not widely used industrially, it serves as a model compound for studying lipid oxidation and related processes
Wirkmechanismus
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid exerts its effects through several molecular targets and pathways:
Lipoxygenase Pathway: It is formed by the action of 5-lipoxygenase on dihomo-gamma-linolenic acid.
Cell Signaling: It can modulate signaling pathways involved in inflammation and cell growth.
Receptor Interaction: It interacts with specific receptors, such as the prostacyclin receptor, to exert its biological effects
Vergleich Mit ähnlichen Verbindungen
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid can be compared with other similar compounds, such as:
12-Hydroxy-8,10,14-eicosatrienoic acid: Another metabolite of dihomo-gamma-linolenic acid, known for its cardioprotective effects.
8-Hydroxy-5,9,11,14-eicosatetraenoic acid: A related compound involved in similar biochemical pathways
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid is unique due to its specific formation pathway and its distinct biological activities, particularly in lipid metabolism and cell signaling .
Eigenschaften
Molekularformel |
C20H34O3 |
|---|---|
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
(9E,11Z,14Z)-8-hydroxyicosa-9,11,14-trienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-10,13,16,19,21H,2-5,8,11-12,14-15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,16-13+ |
InChI-Schlüssel |
SKIQVURLERJJCK-SFULQBOPSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\C=C\C(CCCCCCC(=O)O)O |
Kanonische SMILES |
CCCCCC=CCC=CC=CC(CCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


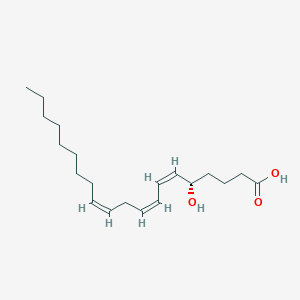
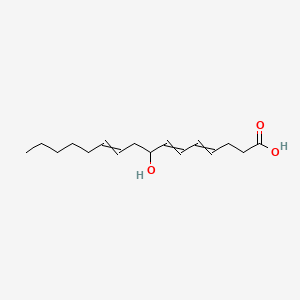
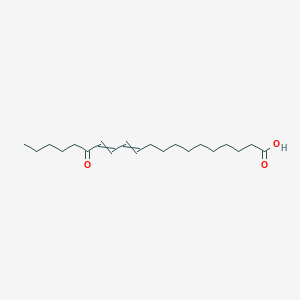

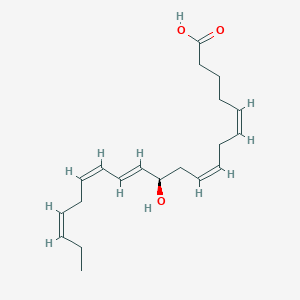
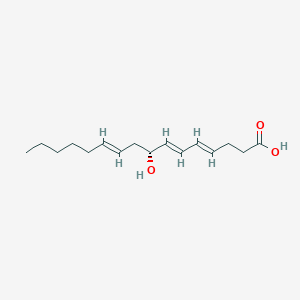
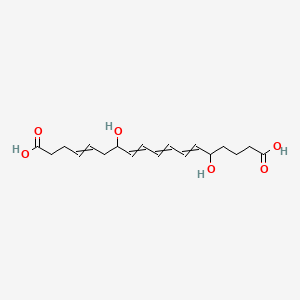
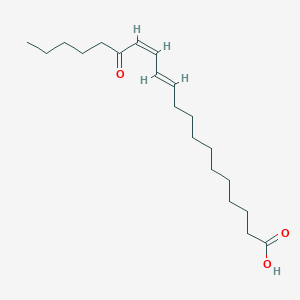

![4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B10767794.png)
